molecular formula C6H7ClS B1284346 2-(Chloromethyl)-5-methylthiophene CAS No. 34776-73-3

2-(Chloromethyl)-5-methylthiophene

Cat. No. B1284346
CAS RN: 34776-73-3
M. Wt: 146.64 g/mol
InChI Key: NGRMSGQTJBVIHN-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methylthiophene is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility in synthetic chemistry stems from the presence of both chloromethyl and methyl groups on the thiophene ring, which can undergo further chemical transformations .

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-5-methylthiophene has been reported through the reaction of 2-methylthiophene with sulfuryl chloride, providing a straightforward and cost-effective method. This process yields the product with a high efficiency of 73.96% . Other related compounds, such as 2,5-dimethylthiophene, have been chloromethylated using formaldehyde and hydrochloric acid or chloromethyl methyl ether, although the specific chloromethylated product of 2,5-dimethylthiophene was not detected in these studies .

Molecular Structure Analysis

The molecular structure of 2-methylthiophene, a related compound, has been determined using gas electron diffraction and microwave spectroscopic data. The structural parameters obtained provide insight into the bond lengths and angles within the thiophene ring, which are crucial for understanding the reactivity and properties of substituted thiophenes like 2-(Chloromethyl)-5-methylthiophene .

Chemical Reactions Analysis

2,5-Dimethylthiophene, a compound similar to 2-(Chloromethyl)-5-methylthiophene, has been shown to undergo various reactions, including chloromethylation and further reactions with aluminum chloride to form different substituted thiophenes . These studies highlight the reactivity of the methylthiophene moiety and its potential to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(chloromethyl)-5-(phthalimidomethyl)thiophene, has been studied, providing evidence against intramolecular S⋯N attraction in similar five-membered heterocycles . This information is valuable for predicting the behavior of 2-(Chloromethyl)-5-methylthiophene in various environments and its interactions with other molecules.

Scientific Research Applications

Synthesis of Pharmaceuticals and Agrochemicals

  • 2-(Chloromethyl)-5-methylthiophene serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. A study presented a facile and low-cost route for its preparation, yielding a high success rate of 73.96% (Zhang-Qi Yang, 2010).

Antiprotozoan Agents

  • This compound has been used in the creation of new 5-nitrothiophenes with antiprotozoan properties, showing similar activity to reference compounds. This application is crucial in developing treatments for protozoan infections (P. Vanelle et al., 1994).

Agricultural Applications

  • In agriculture, a derivative of this compound demonstrated potent herbicidal activity against annual weeds in rice cultivation, showcasing its potential as a selective herbicide with low mammalian and environmental toxicity (I. Hwang et al., 2005).

Antimicrobial Properties

  • The synthesis of 5-(alkylidene)thiophen-2(5H)-ones, derived from 2-(Chloromethyl)-5-methylthiophene, showed the capacity to reduce biofilm formation by marine bacteria, indicating its potential as an antimicrobial agent (T. Benneche et al., 2011).

Photochromic Liquid Crystal Synthesis

  • Photochromic liquid crystal dithienylcyclopentene derivatives, synthesized from 2-(Chloromethyl)-5-methylthiophene, showed excellent photochemical reversible isomerization. These compounds could be significant for advanced materials applications, including display technologies (Shuzhen Cui et al., 2016).

properties

IUPAC Name

2-(chloromethyl)-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClS/c1-5-2-3-6(4-7)8-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRMSGQTJBVIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586202
Record name 2-(Chloromethyl)-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-methylthiophene

CAS RN

34776-73-3
Record name 2-(Chloromethyl)-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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